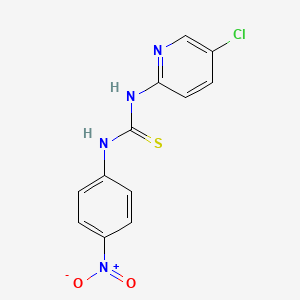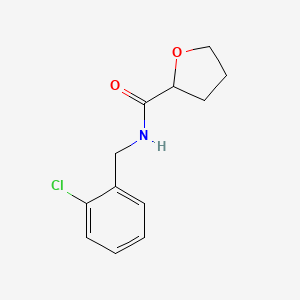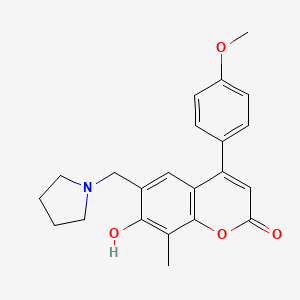
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea, also known as TCNP, is an organic compound with the molecular formula C13H8ClN3O2S. It is a yellow crystalline powder that is widely used in scientific research. This compound has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and microbial infections. N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of reactive oxygen species (ROS), and inhibit the activity of certain enzymes involved in inflammation and microbial infections. N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has also been found to reduce the expression of certain genes involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. It also has a long shelf life and is stable under normal laboratory conditions. However, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has some limitations as well. It is toxic to some cell types at high concentrations and can cause cytotoxicity. Additionally, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its antimicrobial properties and potential use as an antibacterial or antifungal agent. Additionally, further research is needed to elucidate the mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea and to identify its molecular targets. Finally, the development of new synthesis methods and derivatives of N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea could lead to improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(5-chloro-2-pyridinyl)-N'-(4-nitrophenyl)thiourea has been shown to have antimicrobial activity against a wide range of bacteria and fungi.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-8-1-6-11(14-7-8)16-12(20)15-9-2-4-10(5-3-9)17(18)19/h1-7H,(H2,14,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXXPDYIZBGIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128361.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4128375.png)
![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128387.png)

![ethyl 1-[4-(pentanoylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B4128400.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128406.png)
![4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128420.png)
![1,1'-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B4128426.png)
![N-[4-({[(4-isopropylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide hydrochloride](/img/structure/B4128429.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128434.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4128442.png)

![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)